(S)-N1,N1-Dimethyl-2-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N1,N1-Dimethyl-2-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine is a chiral diamine compound with a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N1,N1-Dimethyl-2-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydro-2H-pyran and ethylenediamine.
Reaction Conditions: The reaction involves the alkylation of ethylenediamine with tetrahydro-2H-pyran under basic conditions. The reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-N1,N1-Dimethyl-2-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
(S)-N1,N1-Dimethyl-2-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a chiral ligand or catalyst in asymmetric synthesis.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-N1,N1-Dimethyl-2-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic reactions. It may also interact with biological macromolecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine: A related compound with similar structural features.
N1-Methyl-N1-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine: Another structurally similar diamine.
Uniqueness
(S)-N1,N1-Dimethyl-2-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine is unique due to its chiral nature and the presence of the tetrahydropyran ring
Properties
Molecular Formula |
C9H20N2O |
---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
(1S)-N',N'-dimethyl-1-(oxan-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H20N2O/c1-11(2)7-9(10)8-3-5-12-6-4-8/h8-9H,3-7,10H2,1-2H3/t9-/m1/s1 |
InChI Key |
ARLRTXZWQKMXDI-SECBINFHSA-N |
Isomeric SMILES |
CN(C)C[C@H](C1CCOCC1)N |
Canonical SMILES |
CN(C)CC(C1CCOCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.